molecular formula C23H23FN4O2 B2790229 N-(2-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251697-21-8

N-(2-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2790229
CAS No.: 1251697-21-8
M. Wt: 406.461
InChI Key: IGZWWVNEYJQCIT-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a piperidine-carboxamide derivative featuring a 2-fluorobenzyl group and a 6-phenoxypyrimidin-4-yl moiety. Its structural complexity arises from the integration of fluorinated aromatic systems and heterocyclic scaffolds, which are known to enhance bioavailability and target binding affinity in drug discovery .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c24-20-9-5-4-6-18(20)15-25-23(29)17-10-12-28(13-11-17)21-14-22(27-16-26-21)30-19-7-2-1-3-8-19/h1-9,14,16-17H,10-13,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZWWVNEYJQCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2F)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic compound belonging to the class of carboxamides. Its unique structure, featuring a piperidine ring, a pyrimidine moiety, and a fluorobenzyl substituent, positions it as a potential candidate for various biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and comparative studies with similar compounds.

Structural Characteristics

The molecular formula of this compound is C${18}$H${19}$FN$_{2}$O, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The structural features include:

  • Piperidine Ring : Common in many biologically active molecules, providing a scaffold for drug activity.
  • Pyrimidine Moiety : Known for its role in nucleic acid derivatives and cellular processes.
  • Fluorobenzyl Substituent : Enhances drug-like properties such as membrane permeability and metabolic stability.

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

  • Enzyme Inhibition : Potential interactions with specific enzymes or receptors relevant to diseases.
  • Cell Proliferation Inhibition : Similar compounds have shown anti-proliferative effects against various cancer cell lines.
  • Multikinase Activity : Potential to act on multiple kinase targets, which is advantageous for cancer therapy.

Comparative Analysis

The following table summarizes selected compounds with structural similarities and their respective biological activities:

Compound NameStructural FeaturesUnique Properties
1-(6-Methylpyridin-3-yl)piperidine-4-carboxamideContains a methyl group on pyridinePotentially improved solubility
1-(5-Fluoropyridin-2-yl)piperidine-4-carboxamideFluorine substitution on pyridineEnhanced bioactivity against certain targets
N-(3-Chlorobenzyl)-1-(2-pyridyl)piperidineChlorine substitution on benzeneDifferent pharmacokinetic properties

Case Studies and Research Findings

  • In Vitro Studies : A study exploring similar piperidine derivatives indicated significant anti-proliferative effects against human liver cancer cell line HepG2, with an IC50 value of 11.3 μM for one derivative . Such findings suggest that this compound could exhibit comparable efficacy.
  • Molecular Docking Studies : Molecular docking analyses have demonstrated interactions with key kinases such as VEGFR-2 and ERK-2. This suggests potential multitarget therapeutic applications for this compound .
  • Antiviral Properties : Similar compounds have been identified as non-nucleoside reverse transcriptase inhibitors, indicating potential applications in antiviral therapy . This opens avenues for exploring the compound's efficacy against viral infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound shares a piperidine-carboxamide backbone with several analogs, but differences in substituents critically influence physicochemical properties and biological activity. Key analogs include:

N-(3-Chloro-4-fluorobenzyl)-1-(6-phenoxy-4-pyrimidinyl)-4-piperidinecarboxamide
  • Molecular Formula : C₂₃H₂₂ClFN₄O₂
  • Molecular Weight : 440.903 g/mol
  • Key Differences: Substitution at the benzyl group (3-chloro-4-fluoro vs. 2-fluoro) introduces steric and electronic variations.
N-(1-Benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
  • Molecular Formula : C₂₈H₃₃N₅O₂
  • Molecular Weight : 471.61 g/mol
  • Key Differences: Replacement of the 2-fluorobenzyl with a non-fluorinated benzyl group reduces electronegativity and may decrease binding affinity to targets requiring halogen bonding (e.g., viral proteases). The absence of fluorine also lowers molecular weight by ~29 Da .
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
  • Molecular Formula: Not explicitly provided, but estimated as C₂₆H₂₈FN₃O
  • Key Differences: The 6-phenoxypyrimidinyl group is replaced with a naphthalene-ethyl system. The 4-fluorobenzyl vs. 2-fluorobenzyl positional isomerism may also affect conformational flexibility .
Notes:
  • Yield : The oxazole-based analog (61% yield) demonstrates efficient synthesis compared to typical piperidine-carboxamide derivatives, though direct comparisons to the target compound are unavailable .
  • Solubility : Fluorinated analogs generally exhibit lower aqueous solubility due to increased hydrophobicity, but this enhances blood-brain barrier penetration in CNS-targeted therapies.

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